molecular formula C12H15N B12995475 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane

1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane

Cat. No.: B12995475
M. Wt: 173.25 g/mol
InChI Key: DEPFPTROYUIDIA-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions . Industrial production methods often rely on these scalable and efficient synthetic routes to produce the compound in large quantities.

Chemical Reactions Analysis

1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cyclopropanation, photochemical conditions for pyrazoline decomposition, and standard oxidizing and reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Mechanism of Action

The mechanism by which 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction is facilitated by the compound’s ability to bind to and modulate the activity of specific receptors and enzymes involved in neurotransmitter regulation.

Comparison with Similar Compounds

1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-methyl-3-phenyl-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-12-8-10(12)7-11(13-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3

InChI Key

DEPFPTROYUIDIA-UHFFFAOYSA-N

Canonical SMILES

CC12CC1CC(N2)C3=CC=CC=C3

Origin of Product

United States

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